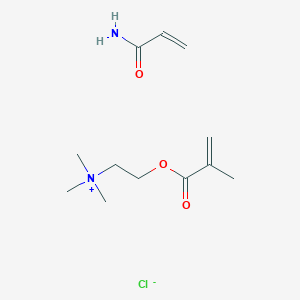

![molecular formula C10H7N3O2 B052064 2-[4-(1,3,4-Oxadiazol-2-yl)phenoxy]acetonitrile CAS No. 871218-36-9](/img/structure/B52064.png)

2-[4-(1,3,4-Oxadiazol-2-yl)phenoxy]acetonitrile

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

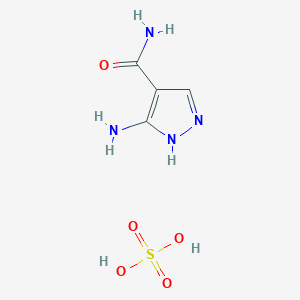

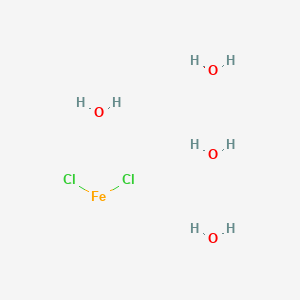

“2-[4-(1,3,4-Oxadiazol-2-yl)phenoxy]acetonitrile” is a compound that falls under the category of organoheterocyclic compounds known as oxadiazoles . It has a molecular formula of C10H7N3O2 and a molecular weight of 201.18 . This compound is used in research, particularly in the field of neurology .

Synthesis Analysis

The synthesis of oxadiazoles, including “this compound”, often involves the cyclization of benzophenone hydrazide, followed by the nucleophilic alkylation of the heterocyclic scaffold . Another method involves the reaction of isatin and aniline in ethanol at room temperature, followed by 1,3-dipolar cycloaddition of the intermediates .Molecular Structure Analysis

The molecular structure of “this compound” consists of a five-membered heterocyclic ring containing an oxygen atom and two nitrogen atoms . The oxadiazole ring is attached to a phenyl group and an acetonitrile group .Chemical Reactions Analysis

While specific chemical reactions involving “this compound” are not mentioned in the sources, oxadiazoles in general are known to undergo various chemical reactions. For instance, they can be synthesized through the reaction of hydrazide analogs, carbon disulfide, and potassium hydroxide in ethanol .Wissenschaftliche Forschungsanwendungen

Fluorescence Chemosensor Development :

- A 1,3,4-oxadiazole-based compound showed significant potential as a fluorescent chemosensor for Zn2+ in aqueous solution. This application is significant for imaging in living cells (Zhou et al., 2012).

Stability Studies in Drug Development :

- The stability of a 1,2,4-oxadiazole derivative, specifically in the context of drug development, was analyzed. The study provided insights into the conditions under which this compound could be formulated into a stable product (Hartley et al., 2012).

Anticancer Applications :

- Phenothiazine derivatives incorporating 1,3,4-oxadiazole exhibited high activity against breast cancer cell lines, demonstrating the potential of these compounds in cancer therapy (Ahmed et al., 2018).

Antifungal Agent Development :

- Novel 1,3,4-oxadiazole derivatives were synthesized and evaluated for their antifungal properties. These findings contribute to the development of new antifungal agents (Shelke et al., 2014).

Antimicrobial Applications :

- New 1,3,4-oxadiazole compounds were synthesized and found to exhibit promising antimicrobial activities, opening avenues for potential antimicrobial drug development (Karabasanagouda et al., 2007).

Photochemical Studies :

- Unmetallated and metallated phthalocyanines bearing oxadiazole groups were synthesized and their photophysical and photochemical properties were investigated, indicating potential applications in materials science (Nas et al., 2014).

Synthesis of Antioxidants and Enzyme Inhibitors :

- Synthesis and evaluation of indole-2-carbohydrazides and 1,3,4-oxadiazoles as antioxidants, along with their acetylcholinesterase inhibition properties, were explored. This research contributes to the development of treatments for neurodegenerative diseases (Bingul et al., 2019).

Eigenschaften

CAS-Nummer |

871218-36-9 |

|---|---|

Molekularformel |

C10H7N3O2 |

Molekulargewicht |

201.18 g/mol |

IUPAC-Name |

2-[4-(1,3,4-oxadiazol-2-yl)phenoxy]acetonitrile |

InChI |

InChI=1S/C10H7N3O2/c11-5-6-14-9-3-1-8(2-4-9)10-13-12-7-15-10/h1-4,7H,6H2 |

InChI-Schlüssel |

BVOARHIJEFMMLM-UHFFFAOYSA-N |

SMILES |

C1=CC(=CC=C1C2=NN=CO2)OCC#N |

Kanonische SMILES |

C1=CC(=CC=C1C2=NN=CO2)OCC#N |

Synonyme |

[4-(1,3,4-Oxadiazol-2-yl)phenoxy]acetonitrile |

Herkunft des Produkts |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[2-[4-[(2,4-Dioxo-1,3-thiazolidin-5-yl)methyl]phenoxy]ethyl]-5-(dithiolan-3-yl)pentanamide](/img/structure/B52001.png)

![2-cyano-N-[4-(trifluoromethyl)phenyl]acetamide](/img/structure/B52004.png)